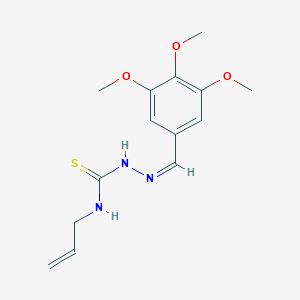
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid, also known as STS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. STS is a thiosemicarbazone derivative that has shown promising results in various preclinical studies for the treatment of cancer, viral infections, and neurodegenerative diseases.
Mecanismo De Acción
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid induces apoptosis by inhibiting the activity of ribonucleotide reductase and disrupting DNA synthesis. N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In viral infections, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid inhibits the replication of the virus by interfering with the viral DNA synthesis. In neurodegenerative diseases, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been shown to have a low toxicity profile and does not cause significant toxicity in normal cells. In cancer cells, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid induces apoptosis and inhibits cell proliferation. In viral infections, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid inhibits viral replication and reduces the viral load. In neurodegenerative diseases, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its low toxicity profile, multiple mechanisms of action, and potential therapeutic applications in various fields of medicine. However, the limitations of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its efficacy and safety in clinical trials.
Direcciones Futuras
For N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid research include investigating its potential use in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in clinical trials. Furthermore, the potential use of N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in the treatment of neurodegenerative diseases requires further investigation to determine its efficacy and safety in preclinical and clinical studies.
Métodos De Síntesis
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide and allyl bromide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in its pure form.
Aplicaciones Científicas De Investigación
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has shown promising results as a potent anti-tumor agent by inducing apoptosis and inhibiting the growth of cancer cells. N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has also been investigated for its antiviral properties and has shown efficacy against herpes simplex virus and human cytomegalovirus. Additionally, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid |
|---|---|
Fórmula molecular |
C14H19N3O3S |
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
1-prop-2-enyl-3-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3O3S/c1-5-6-15-14(21)17-16-9-10-7-11(18-2)13(20-4)12(8-10)19-3/h5,7-9H,1,6H2,2-4H3,(H2,15,17,21)/b16-9- |
Clave InChI |
GIUVJDBJMBLREF-SXGWCWSVSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=S)NCC=C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)


![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)
